6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a pyrroloquinoline core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline structure. For example, starting from a quinoline derivative, a cyclization reaction can be induced using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is typically introduced via a nucleophilic substitution reaction, where the intermediate is reacted with 2-phenoxyethyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share a similar quinoline core but differ in their functional groups and biological activities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups but differ in their overall structure and applications.
Uniqueness
The uniqueness of 6-methyl-4-oxo-N-(2-phenoxyethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide lies in its combination of functional groups and its specific structural features. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
9-methyl-11-oxo-N-(2-phenoxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-14-11-19(23)22-9-7-15-12-17(13-18(14)20(15)22)27(24,25)21-8-10-26-16-5-3-2-4-6-16/h2-6,11-13,21H,7-10H2,1H3 |
InChI Key |
BFVGWQALLHTNCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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